5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrrolo[2,3-b]pyridine core. The bicyclic structure consists of a pyrrole ring fused to a pyridine ring at positions 2 and 3 of the latter. Key substituents include:
- A bromine atom at position 5 of the pyridine ring.
- A hydroxyl group (-OH) at position 4.
- A carboxylic acid group (-COOH) at position 3.
The numbering follows standard IUPAC conventions, with the pyridine nitrogen designated as position 1. The fused pyrrole ring occupies positions 2 and 3, creating a bicyclic system where substituents are assigned based on their relative positions.
Structural Representation
| Component | Description |
|---|---|
| Core Skeleton | Pyrrolo[2,3-b]pyridine (fused pyrrole and pyridine rings) |
| Substituents | Bromine (C5), hydroxyl (C4), carboxylic acid (C3) |
| SMILES Notation | OC(=O)c1c[nH]c2ncc(Br)cc12 |
| InChI Key | PCAPAGSKCXAKIE-UHFFFAOYSA-N |
Key Structural Features
- Fused Ring System : The pyrrole ring is fused to the pyridine at positions 2 and 3, forming a bicyclic structure with aromatic stabilization.
- Substituent Positions :
Registry Numbers and CAS Identification
The compound is identified by the following registry numbers:
| Registry System | Identifier | Source |
|---|---|---|
| CAS | 2007919-12-0 | |
| MDL | MFCD30471636 | |
| SMILES | OC(=O)c1c[nH]c2ncc(Br)cc12 |
Synonyms and Alternative Naming Conventions
The compound is referenced under multiple names in chemical literature, reflecting variations in substituent emphasis or structural description:
Properties
IUPAC Name |
5-bromo-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-4-2-11-7-5(6(4)12)3(1-10-7)8(13)14/h1-2H,(H,13,14)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAPAGSKCXAKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)NC=C(C2=O)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable pyrrolopyridine precursor. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylic acid group is often added via carboxylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Industrial production often requires stringent control of reaction parameters and the use of advanced purification techniques to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Recent studies have highlighted the potential of 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
Mechanism of Action :
The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of specific kinases that are overactive in cancer cells .
Synthetic Applications
Building Block in Organic Synthesis :
this compound serves as a versatile building block in organic synthesis. Its bromo and hydroxy functionalities allow for further derivatization, facilitating the synthesis of more complex molecules. This property is particularly useful in the development of new pharmaceuticals and agrochemicals.
Example Reactions :
The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, leading to the formation of new pyrrolo derivatives .
Material Science
Polymer Chemistry :
In material science, this pyrrole derivative has been explored for its potential use in polymer chemistry. Its ability to participate in polymerization reactions makes it an attractive candidate for developing new materials with tailored properties.
Conductive Polymers :
Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
Halogenated Derivatives
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 74420-00-1) :
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde :
Functional Group Modifications
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 156270-06-3) :
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) :
Heterocyclic Core Modifications
Thieno[2,3-b]pyridine Derivatives
- 2-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)thieno[2,3-b]pyridine-3-carboxylic Acid: Replaces the pyrrolo ring with a sulfur-containing thieno ring. Enhanced electron-withdrawing effects due to sulfur, altering redox properties and binding affinity in enzyme inhibition .
Pyrazolo[4,3-b]pyridine Derivatives
Comparative Data Table
Key Research Findings
Reactivity : The bromine atom in the target compound enables efficient cross-coupling reactions, as demonstrated in the synthesis of 5-(3,4-dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde via Suzuki-Miyaura coupling .
Solubility : The carboxylic acid group improves aqueous solubility (e.g., 5-(3-(5-bromopyrrolo[2,3-b]pyridin-3-yl)phenyl)-pyrrolo[2,3-b]pyridine-3-carboxylic acid in ), critical for pharmacokinetics .
Biological Activity : Hydroxyl and carboxylic acid groups enhance interactions with kinase ATP-binding pockets, as seen in analogs of Vemurafenib .
Biological Activity
5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS Number: 2007919-12-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and relevant case studies.
The primary biological activity of this compound is attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit the Fibroblast Growth Factor Receptor (FGFR) family, which plays a critical role in cancer cell proliferation and survival. The inhibition of FGFR signaling can lead to reduced cancer cell viability and the induction of apoptosis .
Anticancer Activity
Table 1: Anticancer Activity Against A549 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Bromo-4-hydroxy... | 20 | FGFR inhibition leading to apoptosis |
| Cisplatin | 15 | DNA damage and apoptosis |
| Control | >100 | No effect |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to disruption of essential cellular processes .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of various pyrrole derivatives highlighted that this compound exhibited superior anticancer activity compared to other derivatives. The study involved treating A549 cells with varying concentrations of the compound and measuring cell viability through MTT assays. The results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Resistance
In another investigation focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The results showed that it inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics. This suggests that the compound could serve as a lead for developing new antimicrobial therapies targeting resistant pathogens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how can purity be optimized?
- Methodology : The core pyrrolo[2,3-b]pyridine scaffold is typically synthesized via palladium-catalyzed cross-coupling reactions. For brominated derivatives, a regioselective halogenation step using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–5°C) is critical . Post-synthesis, purification via silica gel chromatography (heptane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is recommended. Purity (>95%) should be confirmed via HPLC and LCMS, as demonstrated in related compounds .
Q. How can researchers confirm the structural identity of this compound, particularly the positions of bromine and hydroxyl groups?
- Methodology : Use a combination of -NMR, -NMR, and 2D NMR (e.g., COSY, HMBC) to resolve regiochemical ambiguities. For example, in analogous bromopyrrolopyridines, the bromine substituent induces distinct deshielding effects on adjacent protons (e.g., δ 8.39 ppm for H-6 in 5-bromo derivatives) . Mass spectrometry (HRMS or ESI-MS) and X-ray crystallography (if crystals are obtainable) provide additional confirmation .
Q. What solvent systems are optimal for handling this compound in vitro, given its carboxylic acid and hydroxyl moieties?
- Methodology : The compound exhibits pH-dependent solubility. In aqueous buffers (pH > 7), the carboxylic acid group deprotonates, enhancing solubility. For organic reactions, DMSO or DMF is preferred due to the compound’s limited solubility in non-polar solvents. Pre-solubilization in DMSO (10–50 mM stock solutions) is recommended for biological assays .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved to modify the bromine or hydroxyl groups?
- Methodology : For bromine substitution, employ Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), NaCO, dioxane/water) . To modify the hydroxyl group, protection with TBSCl (tert-butyldimethylsilyl chloride) prior to functionalization prevents unwanted side reactions. Deprotection with TBAF (tetrabutylammonium fluoride) restores the hydroxyl group post-modification .
Q. What strategies resolve contradictions in biological activity data for this compound across kinase inhibition assays?
- Methodology : Variability may arise from differences in assay conditions (e.g., ATP concentrations, pH). Standardize assays using a reference inhibitor (e.g., staurosporine) and perform dose-response curves (IC) in triplicate. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity) .
Q. How does the bromine substituent influence the compound’s electronic properties and binding to biological targets?
- Methodology : Computational studies (DFT calculations) reveal that bromine’s electron-withdrawing effect increases the electrophilicity of the pyrrolopyridine core, enhancing interactions with kinase active sites (e.g., hydrogen bonding with hinge regions). Compare with non-brominated analogs to isolate electronic effects .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity, and how are they addressed?
- Methodology : At scale, palladium catalyst loading and reaction temperature are critical. Optimize using DoE (Design of Experiments) to balance cost and yield. Replace column chromatography with crystallization (e.g., using ethyl acetate/heptane) for purification, as demonstrated in scaled syntheses of related azaindoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
